3,3',5,5'-Tetraiodothyroformic acid

Thyroid Hormone Analog Goiter Inhibition Bioactivity Comparison

3,3',5,5'-Tetraiodothyroformic acid (TFA-4) is the official Levothyroxine EP Impurity H (T4-Benzoic Acid), essential for ANDA HPLC/UPLC method validation. Unlike other thyroxine analogs, TFA-4 exhibits ~0.08% goiter-inhibiting and ~0.084% calorigenic activity vs. L-thyroxine, yet exerts disproportionate cholesterol-lowering effects at equivalent low doses. This unique dissociation profile makes it an ideal negative control for thyroid receptor assays and a critical QC reference standard. Choose TFA-4 when minimal thyromimetic background or specific EP impurity profiling is required.

Molecular Formula C13H6I4O4
Molecular Weight 733.8 g/mol
CAS No. 2055-97-2
Cat. No. B028852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetraiodothyroformic acid
CAS2055-97-2
Synonyms4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic Acid;  TFA 4;  3,3’,5,5’-Tetraiodothyroformic Acid;  3,5-Diiodo-4-(3’,5’-diiodo-_x000B_4’-hydroxyphenoxy)benzoic Acid;  Tetraform; 
Molecular FormulaC13H6I4O4
Molecular Weight733.8 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
InChIInChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20)
InChIKeyHKJUOMPYMPXLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',5,5'-Tetraiodothyroformic Acid (CAS 2055-97-2): A Deaminated L-Thyroxine Analog with Distinct Pharmacological and Analytical Utility


3,3',5,5'-Tetraiodothyroformic acid (TFA-4; CAS 2055-97-2) is a synthetic monocarboxylic acid derivative of the thyroid hormone L-thyroxine (T4), characterized by the substitution of the alanine side-chain with a carboxyl group and retention of the tetraiodo-substitution pattern at positions 3,3',5,5' [1]. It is also recognized as a potent thyroid hormone analog and is officially listed as Levothyroxine EP Impurity H (T4-Benzoic Acid) under pharmacopeial monographs .

Why 3,3',5,5'-Tetraiodothyroformic Acid Cannot Be Replaced by Other Thyroid Hormone Analogs


Despite structural similarities to other thyroxine derivatives such as L-thyroxine (T4), triiodothyronine (T3), and various acetic or propionic acid analogs, 3,3',5,5'-tetraiodothyroformic acid exhibits a unique activity profile that precludes simple substitution. Head-to-head studies in rat models demonstrate that TFA-4 possesses only ~0.08% of the goiter inhibiting activity and ~0.084% of the oxygen consumption activity of L-thyroxine [1][2]. Crucially, at equivalent low doses, TFA-4 exerts a disproportionately greater effect on cholesterol metabolism than L-thyroxine, indicating a dissociation of lipid-lowering from calorigenic actions [1]. Furthermore, comparative analysis against other analogs, including the more potent diiodothyroformic acid (T2FA), confirms that TFA-4 occupies a distinct position in the potency-dissociation spectrum [3]. Thus, selecting TFA-4 is essential when a minimal thyromimetic background or a specific impurity profile is required.

Quantitative Evidence Differentiating 3,3',5,5'-Tetraiodothyroformic Acid from Analogs: A Comparator-Based Guide


Goiter Inhibiting Activity: 3,3',5,5'-Tetraiodothyroformic Acid vs. L-Thyroxine in Rat Thiouracil Model

In a thiouracil-goitre inhibition assay in rats, 3,3',5,5'-tetraiodothyroformic acid (TFA-4) demonstrated only 0.08% of the activity of L-thyroxine on a molar basis [1]. This places TFA-4 among the least potent thyroid hormone analogs tested in this model.

Thyroid Hormone Analog Goiter Inhibition Bioactivity Comparison

Calorigenic Activity: Oxygen Consumption in Cholesterol-Thiouracil-Fed Rats

Measurement of oxygen consumption in cholesterol-thiouracil-fed rats revealed that tetraiodothyroformic acid possesses only 0.084% of the activity of L-thyroxine [1]. This negligible calorigenic effect contrasts sharply with the potent metabolic stimulation observed with L-thyroxine.

Calorigenic Activity Oxygen Consumption Metabolic Rate

Dissociation of Cholesterol-Lowering from Calorigenic Effects: Differential Activity Profile

When administered at doses producing equivalent goiter inhibiting activity, tetraiodothyroformic acid exerted a significantly greater effect on cholesterol metabolism than did L-thyroxine [1]. Furthermore, compared to L-thyroxine, TFA-4 showed a relatively greater effect on cholesterol metabolism than on growth, indicating a preferential lipid-lowering profile.

Cholesterol Metabolism Lipid Lowering Thyroid Hormone Analog

Comparative Efficacy Among Thyroxine Analogs in Lowering Tissue Cholesterol

A comparative study of multiple thyroxine analogs in hypercholesterolemic rats found that diiodothyroformic acid (T2FA) exhibited the greatest effect in reducing tissue cholesterol concentrations without affecting growth or basal metabolism [1]. Tetraiodothyroformic acid (TFA-4) was noted to exert some preferential effect on tissue cholesterol concentrations, but when compared on an equal molar basis, it was not nearly as effective as T2FA in lowering cholesterol levels.

Tissue Cholesterol Thyroxine Derivatives Analog Comparison

Endogenous Metabolite Identification in Rat Liver via GC-MS

3,3',5,5'-Tetraiodothyroformic acid was identified as an endogenous metabolite in rat liver using combined gas-liquid chromatography and mass spectrometry (GC-MS) [1]. The study postulated that mitochondrial beta-oxidation of tetraiodothyropyruvate results in the formation of this previously undescribed metabolite.

Endogenous Metabolite Thyroid Hormone Metabolism GC-MS

Regulatory Impurity Standard: Levothyroxine EP Impurity H

3,3',5,5'-Tetraiodothyroformic acid is officially designated as Levothyroxine EP Impurity H (also known as T4-Benzoic Acid per USP) [1]. It is utilized as a reference standard for analytical method development, method validation, and quality control applications in Abbreviated New Drug Applications (ANDA) and commercial production of Levothyroxine [1].

Impurity Standard Levothyroxine Quality Control

Optimal Research and Industrial Use Cases for 3,3',5,5'-Tetraiodothyroformic Acid


Negative Control for Thyroid Hormone Bioactivity Assays

Given its extremely low goiter inhibiting activity (0.08% of L-thyroxine) and negligible calorigenic effect (0.084% of L-thyroxine) in rat models [1][2], 3,3',5,5'-tetraiodothyroformic acid serves as an ideal negative control or baseline comparator in assays designed to measure thyroid hormone receptor activation, thyrointegrin binding, or downstream metabolic effects. Its minimal intrinsic activity helps establish assay windows and validate specificity.

Dissection of Cholesterol-Lowering Mechanisms Independent of Metabolic Rate

The unique dissociation profile of TFA-4—where it exerts a significant cholesterol-lowering effect at doses that do not elevate oxygen consumption [1]—makes it a valuable tool for investigating the molecular pathways that mediate thyroid hormone's effects on lipid metabolism. Researchers can use TFA-4 to study hepatic cholesterol synthesis, LDL receptor expression, and reverse cholesterol transport without the confounding influence of hypermetabolism or tachycardia.

Certified Reference Standard for Levothyroxine Impurity Analysis

As Levothyroxine EP Impurity H (T4-Benzoic Acid), 3,3',5,5'-tetraiodothyroformic acid is a critical reference material for pharmaceutical quality control [3]. It is employed in the development and validation of HPLC and UPLC methods for the detection and quantification of related substances in Levothyroxine sodium drug substance and finished dosage forms, ensuring compliance with USP and EP monographs and supporting Abbreviated New Drug Applications (ANDAs).

Studies of Endogenous Thyroid Hormone Metabolism and Catabolism

The identification of 3,3',5,5'-tetraiodothyroformic acid as an endogenous metabolite in rat liver via GC-MS [4] supports its use in tracer studies and metabolic flux analyses aimed at elucidating thyroid hormone catabolic pathways. It provides a chemically defined, stable standard for monitoring the beta-oxidation of tetraiodothyropyruvate and other deamination pathways in vitro and in vivo.

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